molecular formula C12H10N2O B2990604 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile CAS No. 524959-64-6

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile

Cat. No.: B2990604
CAS No.: 524959-64-6
M. Wt: 198.225
InChI Key: ONGPDHWUKNYNRF-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile is an organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by the presence of a nitrile group (-CN) attached to the acetonitrile moiety, which is further connected to the oxazole ring. The structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile typically involves the cyclization of β-hydroxy amides. One common method is the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . These reactions are usually carried out at elevated temperatures (70-90°C) to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of a packed reactor containing commercial manganese dioxide, which allows for the rapid and efficient conversion of β-hydroxy amides to oxazoles . The flow synthesis approach offers several advantages, including improved safety, higher yields, and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxazole derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and chemical properties. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives with diverse biological activities.

Properties

IUPAC Name

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9-11(7-8-13)14-12(15-9)10-5-3-2-4-6-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGPDHWUKNYNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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